molecular formula C14H8ClF3N2 B3009764 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole CAS No. 151387-66-5

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole

Cat. No. B3009764
CAS RN: 151387-66-5
M. Wt: 296.68
InChI Key: VEOFLNFVIDOHEE-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole, also known as 1-CFTI, is a novel trifluoromethyl-substituted indole derivative that has recently been gaining attention in the scientific community. It has been studied for its potential applications in synthetic organic chemistry, drug design, and biochemistry.

Scientific Research Applications

  • Crystal Structure and Hydrogen Bonding Studies : Research into the crystal structure and hydrogen bonding of similar indole derivatives, such as 3-Trifluoroacetyloxime Substituted 7-Acetamido-2-aryl-5-bromoindoles, contributes to understanding the molecular arrangements and interactions that are crucial in materials science and pharmaceuticals (Mphahlele, 2018).

  • Pharmacological Evaluation : The study of N(1)-arylsulfonyl-3-(pyrrolidin-3-yl)-1H-indole derivatives provides insights into their binding affinity to specific receptors, such as the 5-HT6 receptor. This research is vital for developing new pharmacological agents (Nirogi et al., 2011).

  • Catalysis and Synthesis Applications : Indole-based compounds like 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde are used in catalysis and synthesis, demonstrating their versatility in chemical reactions and potential applications in producing various organic compounds (Singh et al., 2017).

  • Electrochemical Polymerization : The electrochemical polymerization of indole isomers, such as dihydrobenzodipyrroles, has implications in materials science, particularly in developing conductive polymers with specific electronic properties (Zotti et al., 1989).

  • Hirshfeld Surface Analysis and DFT Calculations : The synthesis and study of compounds like 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide involve advanced analytical techniques like Hirshfeld surface analysis and DFT calculations, highlighting their significance in molecular design and drug development (Geetha et al., 2019).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

TFMP derivatives can be hazardous. For instance, [3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, skin irritation, serious eye irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

TFMP derivatives have a wide range of applications in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2/c15-11-7-10(14(16,17)18)8-19-13(11)20-6-5-9-3-1-2-4-12(9)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOFLNFVIDOHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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